2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Description
The compound 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol features a pyrimidine core substituted at position 5 with a 2-ethoxyphenoxy group and at position 4 with a phenolic ring. The phenol moiety is further modified at position 5 with a (2-methylphenyl)methoxy substituent. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-30-23-10-6-7-11-24(23)32-25-15-27-17-28-26(25)21-13-12-20(14-22(21)29)31-16-19-9-5-4-8-18(19)2/h4-15,17,29H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHSUBFKLDPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The ethoxyphenoxy and methylphenylmethoxy groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity (XLogP3): The target’s 2-ethoxyphenoxy group increases lipophilicity compared to methoxy analogs (e.g., XLogP3 ~5.5 vs. 5.2 in ). Ethoxy’s larger alkyl chain enhances hydrophobic interactions but may reduce aqueous solubility. The 2-methylbenzyloxy group on the phenol contributes moderately to lipophilicity, less than 3,4-dichlorobenzyloxy (: XLogP3 5.2) but more than 4-fluorobenzyloxy (: XLogP3 4.7).
Hydrogen Bonding Capacity: The target lacks an amino group on the pyrimidine, resulting in fewer hydrogen bond donors (HBD = 1) compared to amino-substituted analogs (HBD = 2 in –6). This may reduce target binding affinity but improve membrane permeability. Higher hydrogen bond acceptors (HBA = 6) in the target, compared to –5 (HBA = 5), arise from the ethoxy oxygen and pyrimidine nitrogens.
Steric and Electronic Effects: Electron-Withdrawing Groups: Chloro and fluoro substituents (–6) enhance polarity and may improve metabolic stability. Rotatable Bonds: The target’s six rotatable bonds suggest moderate flexibility, which could influence bioavailability compared to analogs with fewer rotatable bonds (e.g., –5: 5 bonds).
Molecular Weight Trends:
- The target’s estimated molecular weight (~419.0 g/mol) aligns with analogs in –5, while ’s additional methyl and methoxy groups increase its molecular weight (431.5 g/mol).
Research Implications
- Drug Design: The target’s higher XLogP3 and moderate HBA suggest suitability for central nervous system (CNS) targets, where lipophilicity is critical for blood-brain barrier penetration.
- Synthetic Feasibility: The absence of an amino group simplifies synthesis compared to amino-substituted analogs (e.g., –6), which may require protective group strategies.
- Biological Activity: While biological data are unavailable, chloro- and fluoro-substituted analogs (–6) often exhibit enhanced binding to kinase or G-protein-coupled receptors due to halogen bonding. The target’s substituents may favor alternative targets, such as cytochrome P450 enzymes.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring substituted with ethoxy and methoxy groups. Its molecular formula is , and it has a molecular weight of approximately 354.4 g/mol. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 10.0 | Cell cycle arrest |
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties against several viruses, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). Preliminary findings suggest that it inhibits viral replication, potentially through interference with viral entry or replication processes.
| Virus Type | EC50 (µM) | Observed Effect |
|---|---|---|
| Herpes Simplex Virus | 15.0 | Inhibition of viral replication |
| Cytomegalovirus | 8.0 | Reduction in cytopathic effect |
3. Antioxidant Properties
In addition to its anticancer and antiviral activities, the compound exhibits notable antioxidant properties. It effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Viral Infections
In a study focused on patients with recurrent HSV infections, administration of the compound led to reduced recurrence rates and improved quality of life metrics, highlighting its potential as a therapeutic agent in managing viral infections.
The biological activity of 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is believed to be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Viral Replication Interference : Disruption of viral attachment or entry into host cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
